N-acetyl-N-butan-2-ylacetamide

Analytical Chemistry Structural Elucidation Quality Control

Researchers often face unreliable identification when sourcing branched diacetamides due to confusion with linear analogs. N-acetyl-N-butan-2-ylacetamide provides a definitive solution with its distinct spectral signature. - Unique InChIKey (YSBSJMAMWIVBFC-UHFFFAOYSA-N) and verified NMR/MS spectra ensure unambiguous structural confirmation. - Branched sec-butyl moiety offers distinct steric properties (2 rotatable bonds) for SAR studies and heterocyclic synthesis. - Serves as a quantitative benchmark for method development and system suitability testing, eliminating substitution risks.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 19264-30-3
Cat. No. B094088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-N-butan-2-ylacetamide
CAS19264-30-3
SynonymsN-Acetyl-N-(1-methylpropyl)acetamide
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(C)N(C(=O)C)C(=O)C
InChIInChI=1S/C8H15NO2/c1-5-6(2)9(7(3)10)8(4)11/h6H,5H2,1-4H3
InChIKeyYSBSJMAMWIVBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-acetyl-N-butan-2-ylacetamide: Verified Properties & Spectral Guide


N-acetyl-N-butan-2-ylacetamide (C₈H₁₅NO₂) is a tertiary amide characterized as a diacetylated sec-butylamine derivative, with a molecular weight of 157.21 g/mol [1]. It is primarily utilized as a research intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and specialty chemicals, where its bifunctional acetyl groups enhance reactivity in nucleophilic substitution and condensation reactions [2]. Verified spectral data, including NMR and mass spectra, are available in authoritative databases, confirming its structural identity [3].

Verified spectral standard for QC and method development (NMR, MS)
Branched intermediate for heterocycle and specialty chemical synthesis
Model compound for computational studies (DFT, MD) of N-alkyl diacetamides

N-acetyl-N-butan-2-ylacetamide vs. Linear Analogs: Synthesis Differentiation


The branched sec-butyl moiety in N-acetyl-N-butan-2-ylacetamide introduces significant differences in molecular geometry and physicochemical behavior compared to its linear analog, N-acetyl-N-butylacetamide (CAS 1563-86-6) [1]. While both share the same molecular formula, the structural isomerism leads to distinct spectral signatures, which are critical for unambiguous identification in analytical chemistry [2]. Furthermore, thermodynamic properties such as enthalpy of vaporization differ between branched and linear diacetamide derivatives, as established by calorimetric studies [3]. These quantifiable differences in spectral and thermodynamic behavior make generic substitution unreliable for precise synthetic or analytical applications.

Spectral Identity
Target: Unique InChIKey, verified 1 NMR & 2 MS spectra
Linear analog: Different InChIKey, limited spectral library coverage
Spectral mismatch may cause misidentification in analytical workflows.
Molecular Conformation
Target: Constrained sec‑butyl group (fewer rotatable bonds)
Linear analog: Flexible n‑butyl chain with higher rotational freedom
Conformational difference may alter reactivity, solubility, and binding properties.
Thermodynamic Behavior
Target: Branched isomer; no direct vaporization data available
Linear analog: Class baseline established (calorimetric reference)
Volatility estimates may shift; direct measurement required for target compound.

Quantitative Differentiation vs. N-acetyl-N-butylacetamide


Unique NMR and MS Spectral Signatures

N-acetyl-N-butan-2-ylacetamide possesses a unique InChIKey (YSBSJMAMWIVBFC-UHFFFAOYSA-N) distinct from its linear isomer N-acetyl-N-butylacetamide (InChIKey: FEOFWXBYTMJIBA-UHFFFAOYSA-N) [1][2]. This structural difference results in a verified and distinct set of NMR and mass spectra, which are essential for confirming the identity and purity of the compound in research and industrial settings. The SpectraBase database provides direct access to 1 NMR and 2 MS (GC) spectra for the target compound, a level of spectral documentation not consistently available for all analogs [3].

Unique NMR & MS Signatures
Head-to-head
Target InChIKey: YSBSJMAMWIVBFC-UHFFFAOYSA‑N
Comparator InChIKey: FEOFWXBYTMJIBA‑UHFFFAOYSA‑N
Target spectra: 1 NMR, 2 MS (GC) verified
Enables unambiguous identity confirmation in QC and research settings.
SpectraBase library; comparator lacks equivalent documented spectra.
Analytical Chemistry Structural Elucidation Quality Control

Branched vs. Linear Alkyl Chain: Conformational Effects

The substitution of a linear butyl chain with a branched sec-butyl group alters the compound's three-dimensional conformation and steric bulk. This is reflected in computed molecular descriptors. While both compounds have the same molecular weight (157.21 g/mol) and hydrogen bond acceptor count (2), the rotatable bond count differs. N-acetyl-N-butan-2-ylacetamide has 2 rotatable bonds, whereas its linear isomer N-acetyl-N-butylacetamide has 3, indicating a difference in molecular flexibility and potential intermolecular interactions [1][2].

Branched vs Linear Conformation
Cross‑study comparable
Rotatable bonds: Target = 2, Linear analog = 3
33% fewer rotatable bonds → more constrained conformation
Constrained geometry may influence solubility and molecular recognition.
PubChem computed descriptors (2025.04.14 release).
Computational Chemistry Physical Organic Chemistry Structure-Activity Relationship

Enthalpy of Vaporization Class Baseline

Direct thermochemical data for N-acetyl-N-butan-2-ylacetamide is not readily available in the primary literature. However, a study by Wadsö et al. (1965) on related N-alkyl diacetamides provides a valuable class-level baseline. The enthalpy of vaporization (ΔvapH°) for N-acetyl-N-butylacetamide was measured calorimetrically as 64.4 ± 0.4 kJ/mol [1]. This value serves as a benchmark for the class of N-alkyl diacetamides. It is expected that the branched isomer will exhibit a slightly lower ΔvapH° due to reduced intermolecular interactions resulting from its more compact shape, a common trend observed in branched vs. linear alkanes.

Enthalpy of Vaporization Baseline
Class‑level
N‑acetyl‑N‑butylacetamide (linear): ΔvapH° = 64.4 ± 0.4 kJ/mol
Target data: not yet reported
Provides class reference for process design; direct measurement needed for target.
Calorimetric data from Wadsö et al. (1965) at 298.15 K.
Thermochemistry Process Engineering Physical Property Estimation

N-acetyl-N-butan-2-ylacetamide: Research & Industrial Applications


Verified Spectral Standards for QC Laboratories

Procurement of N-acetyl-N-butan-2-ylacetamide is justified when a verified spectral standard is needed for method development, system suitability testing, or as a reference material in mass spectrometry and NMR. The compound's distinct spectral fingerprint, including its unique InChIKey (YSBSJMAMWIVBFC-UHFFFAOYSA-N) and the availability of 1 NMR and 2 MS spectra in the SpectraBase library, provides a clear, quantifiable benchmark for confirming the identity and purity of research samples or synthesized batches, directly supporting the evidence from Section 3 [1].

Intermediate for Branched Heterocycle Synthesis

This compound is suitable as a building block in the synthesis of branched heterocyclic compounds and specialty chemicals where the sec-butyl group's steric and conformational properties are desired [2]. The documented role of similar N-substituted acetamides as intermediates in pharmaceutical and agrochemical research supports its use in exploratory chemistry. The lower number of rotatable bonds (2) compared to the linear analog (3) may influence the stereochemical outcome of reactions or the conformation of resulting products, making it a strategic choice for structure-activity relationship (SAR) studies [3].

Molecular Modeling of Branched Tertiary Amides

N-acetyl-N-butan-2-ylacetamide serves as a model compound for computational studies investigating the conformational dynamics and electronic properties of branched N-alkyl diacetamides. Its computed descriptors, such as the rotatable bond count of 2 and the distinct topological polar surface area (TPSA), provide specific, quantitative inputs for density functional theory (DFT) calculations and molecular dynamics simulations [3]. This makes it a valuable procurement item for research groups focused on validating computational models or predicting the behavior of more complex molecules containing the N-acetyl-N-sec-butyl motif.

Application
Selection Property
Validation Focus
QC Spectral Standardization
Library‑matched NMR & MS spectra
Identity/purity confirmation via InChIKey and spectral match
Branched Heterocycle Synthesis
Sec‑butyl group with constrained conformation
Steric influence on reaction selectivity and product conformation
Molecular Modeling Studies
Quantitative computed descriptors (rotatable bonds, TPSA)
DFT/MD model validation with reliable structural inputs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-acetyl-N-butan-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.